molecular formula C19H21N5OS B2865991 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 1251710-56-1

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2865991
CAS No.: 1251710-56-1
M. Wt: 367.47
InChI Key: ATEFWTJDVSCYQR-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound featuring a pyrimidine core scaffold substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position and a thioacetamide linkage to a 2,3-dimethylaniline moiety . This specific molecular architecture, which integrates multiple nitrogen-containing heterocycles, is often explored in medicinal chemistry and drug discovery research for its potential to interact with biological targets. Compounds with structurally similar pyrimidine-pyrazole frameworks have been investigated in various scientific studies, including research into central nervous system activities . As a key chemical building block, this acetamide derivative provides researchers with a versatile intermediate for the synthesis of more complex molecules or for use in high-throughput screening assays to identify new bioactive compounds. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-6-5-7-16(15(12)4)22-18(25)10-26-19-9-17(20-11-21-19)24-14(3)8-13(2)23-24/h5-9,11H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEFWTJDVSCYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 347.44 g/mol. The structure comprises a thioether linkage between a pyrimidine derivative and an acetamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and β-diketones.
  • Pyrimidine Core Construction : Amination reactions with halogenated pyrimidines are used.
  • Coupling Reactions : The final product is formed by coupling the pyrazole and pyrimidine cores with the acetamide moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with modifications on the pyrimidine ring showed promising results against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds often ranged from 27.6 µM to over 50 µM depending on the substituents present on the aromatic rings .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 31.25 µg/mL for certain analogues, indicating strong antibacterial potential .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It was found to inhibit the human adenosine A1 receptor with a Ki value of 150 nM, suggesting its potential as a neuroprotective agent . This receptor is crucial in mediating various neurological functions, making it a target for drugs aimed at treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

  • Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
  • Ring Modifications : Alterations in the pyrazole and pyrimidine rings significantly affect biological activity, indicating that specific functional groups are essential for optimal interaction with biological targets .

Case Studies

  • Anticancer Evaluation : A study involving various derivatives of the compound showed that those with halogen substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells (IC50 = 27.6 μM). This suggests that strategic modifications can lead to more potent anticancer agents .
  • Antibacterial Studies : In a comparative analysis of thiazole-linked compounds, several derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin . This highlights the potential of such compounds in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Acetamide Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Potential Applications
Target Compound Pyrimidine-thioacetamide 3,5-Dimethylpyrazole; 2,3-dimethylphenyl Hypothetical bioactivity
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine-thioacetamide 4-Hydroxypyrimidine; 5-methylisoxazole Antimicrobial agents
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenyl acetamide Thiadiazole-thioacetamide 5-Methylthiadiazole; N-methylphenyl Agrochemical research
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloroacetamide 2,6-Diethylphenyl; methoxymethyl Herbicide
Key Findings:

The hydroxyl group in 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide introduces hydrogen-bonding capability, which may improve solubility compared to the hydrophobic dimethyl substituents in the target compound .

Substituent Effects: The 3,5-dimethylpyrazole group in the target compound adds steric hindrance, likely reducing rotational freedom and affecting binding pocket interactions in biological targets. This contrasts with the smaller chloro group in alachlor, which facilitates herbicidal activity through electrophilic reactivity .

Functional and Crystallographic Insights

  • Crystallographic Data: While specific data for the target compound is unavailable, the Cambridge Structural Database (CSD) highlights that pyrimidine-thioacetamide derivatives often exhibit monoclinic or triclinic crystal systems, with packing influenced by van der Waals interactions due to bulky substituents .

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